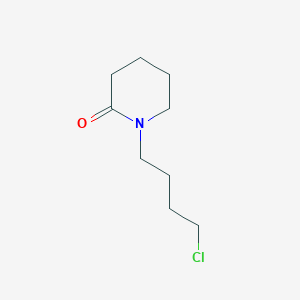

1-(4-Chlorobutyl)piperidin-2-one

Description

Significance of Piperidinone Scaffolds in Synthetic Organic Chemistry

The piperidine (B6355638) ring is a fundamental structural motif in pharmaceutical research and a widespread component of numerous natural products. acs.org Piperidine-containing compounds are integral to the design of drugs and play a crucial role in the pharmaceutical industry, appearing in over twenty classes of pharmaceuticals and a vast array of alkaloids. nih.gov The versatility of the piperidine scaffold makes it a valuable tool in organic chemistry. ijnrd.org

Piperidinone, a derivative of piperidine featuring a carbonyl group within the ring, serves as a key scaffold for constructing more complex molecular architectures. These scaffolds are prevalent in medicinal chemistry and are used to develop novel therapeutic agents. acs.org For instance, 4-piperidone scaffolds have been utilized to create analogs of donepezil, a drug used in the treatment of Alzheimer's disease. acs.org Furthermore, chiral piperidine scaffolds can be introduced into small molecules to modulate physicochemical properties, enhance biological activities and selectivity, improve pharmacokinetic profiles, and reduce toxicity. researchgate.net The pharmacological significance of piperidine derivatives is extensive, with applications including analgesics, antivirals, and agents for cancer therapy. nih.govijnrd.org

Contextualization of 1-(4-Chlorobutyl)piperidin-2-one as a Functionalized Lactam Building Block

This compound belongs to the class of compounds known as δ-lactams, which are cyclic amides with a six-membered ring. wikipedia.org Lactams, in general, are important intermediates in organic synthesis. The reactivity of the lactam ring, coupled with the potential for functionalization at various positions, makes them valuable precursors for a wide range of nitrogen-containing heterocyclic compounds.

The defining feature of this compound is the N-alkylation with a 4-chlorobutyl side chain. This functionalization transforms the parent piperidin-2-one into a versatile bifunctional building block. The piperidinone core provides a rigid scaffold, while the terminal chlorine atom on the butyl chain acts as a reactive site for nucleophilic substitution. This allows for the facile introduction of various functional groups and the construction of more elaborate molecular structures.

The utility of a chlorobutyl side chain is evident in the synthesis of natural products. For example, a 4-chlorobutyl side chain on a piperidine ring can undergo intramolecular cyclization to form quinolizidine alkaloids, a class of compounds with interesting biological activities. frontiersin.orgnih.govresearchgate.net The 4-chlorobutyl group serves as an electrophilic partner, enabling the formation of a new ring system through reaction with a nucleophile, typically a nitrogen atom. This strategy highlights the importance of the chlorobutyl moiety as a linchpin in the assembly of complex polycyclic systems. Therefore, this compound is not merely a simple derivative but a strategically designed intermediate for the efficient synthesis of diverse and potentially biologically active molecules.

Structure

3D Structure

Properties

Molecular Formula |

C9H16ClNO |

|---|---|

Molecular Weight |

189.68 g/mol |

IUPAC Name |

1-(4-chlorobutyl)piperidin-2-one |

InChI |

InChI=1S/C9H16ClNO/c10-6-2-4-8-11-7-3-1-5-9(11)12/h1-8H2 |

InChI Key |

QCNOBJGDYDNVRE-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C(=O)C1)CCCCCl |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of 1 4 Chlorobutyl Piperidin 2 One

Diverse Synthetic Routes to the Core Structure and Chlorobutyl Moiety

The construction of the target molecule relies on established principles of organic synthesis, primarily involving the formation of the lactam ring and the alkylation of the nitrogen atom.

The introduction of the 4-chlorobutyl group onto the nitrogen atom of the piperidin-2-one ring is a critical step in the synthesis. This transformation is typically achieved through nucleophilic substitution, where the lactam nitrogen acts as the nucleophile.

A common and effective method for attaching the chlorobutyl side chain is the N-alkylation of piperidin-2-one using 1-bromo-4-chlorobutane. In this reaction, the nitrogen atom of the lactam attacks the carbon atom bearing the bromine. Bromine is a better leaving group than chlorine, which allows for selective alkylation at the desired position, leaving the chloro group intact for potential future transformations. The reaction is a standard SN2 process, where the deprotonated lactam nitrogen displaces the bromide ion.

The efficiency of the N-alkylation reaction is highly dependent on the choice of solvent and base. Amides and lactams are weak bases, so they must first be converted to their more nucleophilic conjugate bases for effective alkylation. mdpi.com

Base Selection: Strong bases such as sodium hydride (NaH) are frequently used to deprotonate the lactam quantitatively. Alternatively, weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) can be employed, often in conjunction with phase-transfer catalysts (PTC) or under microwave irradiation to enhance reaction rates. mdpi.com The use of a base is crucial to drive the reaction forward; without a base to neutralize the acid formed, the reaction slows as the salt of the starting material accumulates. researchgate.net

Solvent Effects: The choice of solvent plays a pivotal role. Aprotic polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often preferred as they can dissolve the lactam salt and promote the SN2 reaction mechanism. sciencemadness.org In some cases, less polar solvents like toluene or tetrahydrofuran (THF) can be used, particularly with strong bases like NaH. sciencemadness.orgnih.gov Solvent-free methods under microwave irradiation with solid supports have also been developed as an environmentally benign alternative to traditional solvent-based systems. mdpi.com

| Base | Solvent | Conditions | Key Advantages |

|---|---|---|---|

| Sodium Hydride (NaH) | DMF, THF | 0°C to room temp. | Quantitative deprotonation, clean reaction |

| Potassium Carbonate (K₂CO₃) | Acetonitrile (B52724), DMF | Room temp. to reflux | Milder, easier to handle than NaH |

| Potassium Hydroxide (KOH) / PTC | Dichloromethane / H₂O | Room temp. | Phase-transfer catalysis allows use of inorganic bases |

| K₂CO₃ / KOH | Solvent-free | Microwave irradiation | Fast, environmentally friendly, avoids toxic solvents mdpi.com |

The piperidin-2-one (δ-valerolactam) core is a versatile intermediate that can be synthesized through several cyclization strategies. One of the most prominent methods is the Dieckmann condensation. researchgate.net This intramolecular reaction involves the base-catalyzed cyclization of an N-substituted diester, such as the product from the Michael addition of a primary amine to two equivalents of methyl or ethyl acrylate. researchgate.netgoogle.com The resulting β-keto ester is then hydrolyzed and decarboxylated to yield the desired substituted piperidin-4-one, which can be further modified to a piperidin-2-one. researchgate.net

Other methods for forming the piperidone ring include the intramolecular cyclization of 5-aminoalkanoic acids and various ring-closing metathesis (RCM) reactions of suitable diene precursors. rsc.orgdtic.mil

Achieving stereocontrol in the synthesis of piperidinone analogues is a significant area of research, as the stereochemistry of substituents on the ring can profoundly impact biological activity. Stereoselective syntheses can be achieved through various means:

Asymmetric Cyclization: Employing chiral catalysts or auxiliaries during the ring-closing step can induce stereoselectivity. For instance, a double aza-Michael reaction using divinyl ketones can produce chiral 2-substituted 4-piperidone building blocks. acs.orgsemanticscholar.org

Resolution of Racemates: A racemic mixture of piperidinone derivatives can be separated into its constituent enantiomers through classical resolution techniques or chiral chromatography.

Starting from Chiral Precursors: Utilizing enantiopure starting materials, such as amino acids, can lead to the formation of stereochemically defined piperidinone products.

These stereocontrolled approaches are crucial for producing specific isomers of complex piperidinone-containing molecules. mdma.chnih.gov

Alkylation Strategies for N-Substitution with Chlorobutyl Chains

Reactivity and Transformation Pathways of 1-(4-Chlorobutyl)piperidin-2-one

The structure of this compound features two primary sites for chemical transformation: the lactam carbonyl group and the terminal chloroalkane. The chloro group on the butyl chain is a reactive handle that can undergo nucleophilic substitution with a wide range of nucleophiles. This allows for the introduction of various functional groups, such as azides, amines, thiols, or cyanides, at the end of the four-carbon chain.

A particularly important transformation is intramolecular cyclization. Treatment of this compound with a strong base can induce an intramolecular SN2 reaction. In this process, a carbanion is formed at the C6 position (alpha to the lactam carbonyl), which then attacks the terminal carbon bearing the chlorine atom. This reaction results in the formation of a fused bicyclic system, specifically an indolizidinone derivative. This type of cyclization is a powerful tool for constructing complex nitrogen-containing heterocyclic scaffolds.

Nucleophilic Substitution Reactions of the 4-Chlorobutyl Chain

The 4-chlorobutyl group attached to the nitrogen atom of the piperidin-2-one ring serves as a reactive electrophilic site. The terminal chlorine atom is a good leaving group, making the compound an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. In these reactions, a variety of nucleophiles can displace the chloride ion, leading to the formation of a new carbon-nucleophile bond and providing a straightforward method for introducing diverse functional groups.

The general mechanism involves the attack of a nucleophile on the carbon atom bonded to the chlorine. This process is typically carried out in polar aprotic solvents, such as dimethylformamide (DMF) or acetone, which can solvate the cation of the nucleophilic salt without significantly solvating the anion, thereby enhancing its nucleophilicity.

Common nucleophiles that can be employed include:

Azide (B81097) ion (N₃⁻): Reaction with sodium azide introduces an azido group, which can be subsequently reduced to a primary amine or used in cycloaddition reactions.

Cyanide ion (CN⁻): This reaction extends the carbon chain by one carbon and introduces a nitrile group, which is a versatile functional group that can be hydrolyzed to a carboxylic acid or reduced to a primary amine.

Amines: Primary or secondary amines can act as nucleophiles to yield secondary or tertiary amines, respectively. This reaction often requires a base to neutralize the hydrogen chloride formed. libretexts.orgchemguide.co.uk Over-alkylation can sometimes be an issue as the product amine can also act as a nucleophile. chemguide.co.uk

Thiolates (RS⁻): Reaction with thiolates provides a direct route to thioethers.

Alkoxides (RO⁻) and Phenoxides (ArO⁻): These nucleophiles can be used to form ethers, although elimination reactions can be a competing pathway, especially with sterically hindered or strongly basic alkoxides.

The table below illustrates the products formed from the reaction of this compound with various nucleophiles.

| Nucleophile (Reagent) | Product | Product Name |

| Sodium Azide (NaN₃) | 1-(4-Azidobutyl)piperidin-2-one | 1-(4-Azidobutyl)piperidin-2-one |

| Sodium Cyanide (NaCN) | 1-(4-Cyanobutyl)piperidin-2-one | 5-(2-Oxopiperidin-1-yl)pentanenitrile |

| Ammonia (NH₃) | 1-(4-Aminobutyl)piperidin-2-one | 1-(4-Aminobutyl)piperidin-2-one |

| Piperidine (B6355638) | 1-(4-(Piperidin-1-yl)butyl)piperidin-2-one | 1-(4-(Piperidin-1-yl)butyl)piperidin-2-one |

| Sodium Methoxide (NaOCH₃) | 1-(4-Methoxybutyl)piperidin-2-one | 1-(4-Methoxybutyl)piperidin-2-one |

Functional Group Interconversions Involving the Piperidin-2-one Ring System

The piperidin-2-one ring contains a lactam (a cyclic amide) functionality, which can undergo several important transformations. These reactions typically target the carbonyl group of the amide.

Reduction of the Lactam: The most significant reaction of the piperidin-2-one ring is its reduction to the corresponding saturated amine. The amide carbonyl group can be completely reduced to a methylene (B1212753) group (CH₂) using powerful reducing agents. The most common reagent for this transformation is lithium aluminum hydride (LiAlH₄). This reaction converts the this compound into 1-(4-chlorobutyl)piperidine. This transformation is synthetically valuable as it provides access to the substituted piperidine core, a common scaffold in many pharmaceutical agents. dtic.mil

Hydrolysis of the Lactam: The amide bond within the lactam ring can be cleaved through hydrolysis under either acidic or basic conditions. researchgate.net This ring-opening reaction results in the formation of an amino acid. For this compound, hydrolysis yields 5-((4-chlorobutyl)amino)pentanoic acid. This process is generally performed under harsh conditions, such as refluxing in concentrated aqueous acid (e.g., HCl) or base (e.g., NaOH). researchgate.net The stability of the amide bond means that vigorous conditions are often necessary to achieve complete hydrolysis. researchgate.net

The table below summarizes key functional group interconversions of the piperidin-2-one ring.

| Reaction Type | Reagent(s) | Product | Product Name |

| Lactam Reduction | Lithium Aluminum Hydride (LiAlH₄) | 1-(4-Chlorobutyl)piperidine | 1-(4-Chlorobutyl)piperidine |

| Lactam Hydrolysis | H₃O⁺ or OH⁻, Heat | 5-((4-Chlorobutyl)amino)pentanoic acid | 5-((4-Chlorobutyl)amino)pentanoic acid |

Role As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Substituted Piperidine (B6355638) Derivatives

The piperidine ring is a ubiquitous scaffold in pharmaceuticals and natural products. 1-(4-Chlorobutyl)piperidin-2-one serves as an excellent starting point for a range of substituted piperidines, leveraging the reactivity of the chlorobutyl side chain.

The electrophilic nature of the terminal carbon in the 4-chlorobutyl group allows for straightforward reactions with a wide array of nucleophiles. This nucleophilic substitution reaction is a common strategy to append various functional groups or larger molecular fragments to the piperidine core, creating diverse N-linked analogues. Amines, thiols, azides, and carbanions can all be used to displace the chloride, thereby forming new carbon-nitrogen, carbon-sulfur, or carbon-carbon bonds. This approach is fundamental in developing libraries of compounds for drug discovery, where modifications at this position can significantly influence biological activity.

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Resulting Functional Group | Potential Application |

|---|---|---|---|

| Primary/Secondary Amine | Aniline | Secondary/Tertiary Amine | Synthesis of receptor ligands |

| Thiol | Thiophenol | Thioether | Development of enzyme inhibitors |

| Azide (B81097) | Sodium Azide | Alkyl Azide | Precursor for triazoles or amines |

The chlorobutyl chain is not only for linking external fragments but also serves as a tether for intramolecular reactions, leading to the formation of fused or bridged bicyclic systems. Following an initial modification, a subsequent intramolecular cyclization can be induced to construct more rigid and complex heterocyclic scaffolds, such as indolizidinone and quinolizidinone cores. These structures are prevalent in many alkaloids and pharmacologically active compounds.

For instance, the chloride can be displaced by a nucleophile that is part of another ring system, effectively coupling the two heterocycles. Alternatively, a nucleophile can be introduced elsewhere in the piperidinone structure, which then attacks the electrophilic carbon of the butyl chain to close a new ring.

Table 2: Intramolecular Cyclization Strategies

| Initial Reaction | Subsequent Cyclization | Resulting Heterocyclic System |

|---|---|---|

| Introduction of a C-nucleophile α to the lactam carbonyl | Intramolecular alkylation | Fused bicyclic lactam |

| Substitution of chloride with an amine-containing moiety | Intramolecular amination/amidation | Bridged or spirocyclic system |

Application in the Construction of Bifunctional and Polyfunctional Compounds

Bifunctional molecules, which contain two distinct active domains connected by a linker, are of growing interest in chemical biology and medicine, with Proteolysis Targeting Chimeras (PROTACs) being a prominent example. The structure of this compound is inherently suited for the role of a linker precursor. One end of the molecule (the chlorobutyl chain) can be reacted with a ligand for one biological target, while the piperidinone ring can be modified or opened to attach a ligand for a second target. This modular approach allows for the systematic synthesis of molecules designed to bridge two proteins or biological entities.

Involvement in Multicomponent Reaction Sequences for Library Generation

Multicomponent reactions (MCRs) are powerful tools in medicinal chemistry for rapidly generating large libraries of complex molecules from simple starting materials in a single step. While this compound itself may not be a direct substrate for classic MCRs like the Ugi or Passerini reactions, it can be integrated into MCR sequences. For example, the product of an MCR can be designed to contain a nucleophilic group (e.g., a primary amine) that can then be alkylated using this compound. This post-MCR modification strategy combines the diversity-generating power of MCRs with the robust linking capability of the chlorobutyl piperidinone scaffold, enabling the efficient production of compound libraries with high degrees of molecular complexity and diversity. The Ugi four-component reaction, for instance, is well-known for creating bis-amide derivatives from an amine, a ketone, an isocyanide, and a carboxylic acid, and the resulting products can be further functionalized. researchgate.net

Design and Derivatization Strategies for Structural Analogues

Principles Guiding the Design of 1-(4-Chlorobutyl)piperidin-2-one-Derived Structural Analogues

The design of structural analogues of this compound is guided by several core principles of medicinal chemistry aimed at enhancing desired properties while minimizing undesirable ones. These strategies include bioisosteric replacement, pharmacophore modeling, and conformational analysis.

Bioisosteric Replacement: This is a fundamental strategy in drug design where an atom or a functional group within the lead compound is replaced by another with similar physical or chemical properties. drughunter.comnumberanalytics.comufrj.br The goal is to create a new molecule that retains the desired biological activity but has improved characteristics, such as enhanced affinity, better metabolic stability, or a modified pharmacokinetic profile. researchgate.netspirochem.com For the this compound scaffold, bioisosteric replacements can be envisioned at several positions:

The Piperidin-2-one Ring: The lactam (cyclic amide) is a key feature. It could be replaced by other heterocyclic rings like oxadiazoles (B1248032) or triazoles to mimic the hydrogen bonding capabilities of the amide while potentially improving metabolic stability. drughunter.com

The Butyl Chain: The length and flexibility of the four-carbon chain can be altered. It could be shortened, lengthened, or made more rigid through the introduction of double bonds or cyclic structures to probe the spatial requirements of the binding pocket.

The Terminal Chlorine Atom: The chloro group can be substituted with other halogens (e.g., fluorine, bromine) to modulate electronic and lipophilic properties. Non-classical bioisosteres, which are structurally distinct but produce similar biological effects, could also be used. drughunter.com For instance, replacing the chlorine with a trifluoromethyl (-CF3) or cyano (-CN) group can significantly alter the molecule's electronic and metabolic profile. numberanalytics.com

Pharmacophore Modeling: A pharmacophore represents the essential three-dimensional arrangement of functional groups that are critical for a molecule's biological activity. nih.gov For this compound, a pharmacophore model would include key features such as a hydrogen bond acceptor (the lactam carbonyl), hydrophobic regions (the alkyl chain and ring), and a halogen bond donor (the chlorine atom). This model serves as a blueprint for designing new analogues. youtube.com By ensuring that new designs retain these key pharmacophoric features, researchers can increase the probability of maintaining or improving biological activity.

Table 1: Potential Bioisosteric Replacements for the this compound Scaffold

| Original Group in this compound | Potential Bioisosteric Replacement | Rationale for Replacement |

|---|---|---|

| -Cl (Chloro) | -F, -Br, -I | Modulate halogen bond strength, lipophilicity, and size. |

| -Cl (Chloro) | -CF₃ (Trifluoromethyl) | Increase metabolic stability and lipophilicity. numberanalytics.com |

| -Cl (Chloro) | -CN (Cyano) | Alter electronic properties and act as a hydrogen bond acceptor. |

| -(CH₂)₄- (Butyl chain) | -(CH₂)₃-, -(CH₂)₅- | Investigate optimal chain length for target binding. |

| Piperidin-2-one (Lactam) | 1,2,4-Oxadiazole | Mimic amide hydrogen bonding properties with enhanced metabolic stability. drughunter.com |

Synthesis of Fluorescently Tagged Probes and Derivatives for Mechanistic Research

To investigate the molecular mechanisms of action, target engagement, and cellular localization of a compound, researchers often synthesize fluorescently tagged probes. nih.gov These probes incorporate a fluorescent dye (fluorophore) into the structure of the parent molecule, allowing for its visualization using techniques like fluorescence microscopy.

The design of a fluorescent probe based on this compound requires careful consideration of the attachment point for the fluorophore. The tag should be placed at a position that does not significantly disrupt the molecule's key binding interactions. nih.gov Molecular modeling is often used to identify suitable locations. A common strategy involves introducing a linker arm to separate the fluorophore from the core scaffold, minimizing potential steric hindrance.

A plausible synthetic route for a fluorescently tagged derivative of this compound could involve modifying the terminal chloro group. For example, the chlorine could be displaced by an azide (B81097) (N₃), which can then be coupled to a fluorophore containing an alkyne group via a "click chemistry" reaction (copper-catalyzed azide-alkyne cycloaddition). Alternatively, the chlorine could be substituted with an amine, which is then reacted with an N-hydroxysuccinimide (NHS) ester-activated fluorophore to form a stable amide bond.

In addition to fluorescent tags, other labels like biotin (B1667282) can be incorporated. Biotinylated probes are valuable for affinity purification and identification of binding partners, as biotin forms an exceptionally strong interaction with streptavidin. nih.gov

Table 2: Common Fluorophores for Tagging Biological Probes

| Fluorophore | Excitation Max (nm, approx.) | Emission Max (nm, approx.) | Common Color |

|---|---|---|---|

| Fluorescein (FITC) | 494 | 518 | Green |

| Rhodamine (TRITC) | 557 | 576 | Red-Orange |

| Coumarin | 375-410 | 430-470 | Blue |

| Cyanine Dyes (e.g., Cy5) | 649 | 670 | Far-Red |

Development of Compound Libraries for Structure-Affinity Relationship (SAR) Studies

Structure-Affinity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how specific structural features of a molecule contribute to its binding affinity for a target. nih.gov This is achieved by systematically synthesizing and testing a collection of related compounds, known as a compound library. nih.gov

For this compound, a focused library would be designed to explore the chemical space around its core scaffold. nih.gov The library would feature systematic variations at key positions to probe the effects of sterics, electronics, and lipophilicity on biological activity.

Key diversification points for a this compound library include:

The N-Alkyl Chain: The length of the chain could be varied (e.g., from 3 to 6 carbons). Furthermore, branching or the introduction of heteroatoms (e.g., oxygen to form an ether linkage) could be explored.

The Terminal Group: The chlorine atom is a prime candidate for modification. A library would include analogues with different halogens (F, Br, I) and a variety of other functional groups such as hydroxyl (-OH), methoxy (B1213986) (-OCH₃), cyano (-CN), or small aromatic rings.

The Piperidinone Ring: Substituents could be introduced at various positions on the piperidinone ring itself to explore additional binding interactions.

By evaluating the biological activity of each compound in the library, researchers can build a detailed SAR map. nih.govmdpi.com For instance, if compounds with a terminal bromine atom are consistently more potent than those with chlorine, it suggests that a larger, more polarizable halogen is preferred at that position. This information is invaluable for refining the pharmacophore model and guiding the design of next-generation compounds with optimized affinity and selectivity. nih.gov

Table 3: Illustrative Design of a Focused Library for SAR Studies of this compound Analogues

| Compound ID | Scaffold | Chain Variation (R¹) | Terminal Group (R²) | Hypothetical Affinity Data (e.g., IC₅₀) |

|---|---|---|---|---|

| LEAD-001 | N-(R¹)-piperidin-2-one | -(CH₂)₄- | -Cl | Baseline |

| LIB-001 | N-(R¹)-piperidin-2-one | -(CH₂)₃- | -Cl | Data Point |

| LIB-002 | N-(R¹)-piperidin-2-one | -(CH₂)₅- | -Cl | Data Point |

| LIB-003 | N-(R¹)-piperidin-2-one | -(CH₂)₄- | -F | Data Point |

| LIB-004 | N-(R¹)-piperidin-2-one | -(CH₂)₄- | -Br | Data Point |

| LIB-005 | N-(R¹)-piperidin-2-one | -(CH₂)₄- | -OH | Data Point |

| LIB-006 | N-(R¹)-piperidin-2-one | -(CH₂)₄- | -CN | Data Point |

Compound Index

Computational Chemistry and Advanced Spectroscopic Characterization in Research

Quantum Chemical Calculations for Understanding Reaction Mechanisms and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intricate details of reaction mechanisms and energetics for piperidinone systems. researchgate.netresearchgate.net Although direct studies on the reaction mechanisms of 1-(4-Chlorobutyl)piperidin-2-one are not extensively published, the principles are well-established through research on related heterocyclic compounds. researchgate.netresearchgate.net

Researchers employ DFT methods, often using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), to optimize molecular geometries and calculate electronic structures. researchgate.netresearchgate.net These calculations can predict the most stable conformations of the molecule and map out the potential energy surface of a chemical reaction. This allows for the identification of transition states and the calculation of activation energies, which are critical for understanding reaction kinetics and predicting the feasibility of a synthetic pathway. researchgate.net

Key parameters derived from quantum chemical calculations include:

Molecular Electrostatic Potential (MEP): MEP maps illustrate the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. researchgate.netresearchgate.net This is vital for predicting how the molecule will interact with other reagents.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and their energy gap, provide insights into the molecule's chemical reactivity and stability. A smaller energy gap generally suggests higher reactivity. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis helps in understanding hyperconjugative interactions and the delocalization of electron density within the molecule, which can reveal the nature of intramolecular bonding. researchgate.net

For instance, in studies of related piperidin-4-ones, DFT calculations have been used to understand the stability of different conformations and the influence of substituents on the ring's electronic properties. researchgate.netresearchgate.net These computational approaches provide a theoretical framework that complements experimental findings, offering a deeper understanding of molecular behavior.

Table 1: Computational Data for this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₁₆ClNO | guidechem.com |

| Molecular Weight | 189.68 g/mol | guidechem.com |

| Monoisotopic Mass | 189.0920418 u | guidechem.com |

| Topological Polar Surface Area | 20.3 Ų | guidechem.com |

| Rotatable Bond Count | 4 | guidechem.com |

| Heavy Atom Count | 12 | guidechem.com |

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Analysis of Derived Compounds

While this compound serves as a synthetic intermediate, its derivatives have been the subject of computational studies to explore their potential as biologically active agents. Molecular docking and molecular dynamics (MD) simulations are powerful in silico tools used to predict and analyze the interaction between a small molecule (ligand) and a biological target, typically a protein or enzyme. nih.govnih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This technique is widely used in drug discovery to screen virtual libraries of compounds and identify potential drug candidates. nih.govd-nb.infomdpi.com For example, derivatives of piperidine (B6355638) have been docked into the active sites of enzymes like enoyl-acyl carrier protein (EACP) reductase, a target for antitubercular agents, to predict their binding affinity and interaction patterns. nih.govnih.gov The results of these docking studies, often expressed as a binding energy or score, help prioritize compounds for synthesis and further testing. nih.gov

Following docking, Molecular Dynamics (MD) simulations can be employed to study the stability and dynamics of the ligand-receptor complex over time. nih.gov MD simulations provide a detailed atomic-level view of the complex's behavior, capturing conformational changes and the nature of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. nih.govnih.gov These simulations are crucial for validating the docking poses and understanding the structural basis of a compound's activity. nih.gov

The general workflow for these computational studies involves:

Preparation of the protein and ligand structures.

Molecular docking to predict binding poses.

Selection of the most promising poses based on scoring functions.

Running MD simulations on the ligand-protein complex to assess stability and interactions.

Analysis of the simulation trajectory to calculate binding free energies and identify key interacting residues. nih.gov

Through these methods, researchers can gain significant insights into the structure-activity relationships of novel compounds derived from piperidinone scaffolds. nih.gov

Advanced Spectroscopic Techniques for Structural Elucidation and Purity Assessment in Synthetic Research

The synthesis of this compound and its subsequent derivatives requires rigorous characterization to confirm the chemical structure and assess purity. Advanced spectroscopic techniques are indispensable for this purpose. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are routinely used to characterize piperidinone derivatives. researchgate.netniscpr.res.in

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons on the piperidinone ring and the chlorobutyl side chain. The chemical shifts (δ) and spin-spin coupling patterns provide a wealth of structural information. niscpr.res.inkfupm.edu.sa For instance, the protons on the carbon adjacent to the nitrogen atom and the carbonyl group in the piperidinone ring would appear at characteristic chemical shifts. The protons of the chlorobutyl chain would also show specific signals, with the methylene (B1212753) group attached to the chlorine atom being the most downfield-shifted due to the electronegativity of chlorine. docbrown.info

The coupling constants (J) between adjacent protons are particularly useful for determining the conformation of the piperidine ring, which typically adopts a chair conformation to minimize steric strain. niscpr.res.in

¹³C NMR spectroscopy provides complementary information, showing a single peak for each unique carbon atom in the molecule. The chemical shifts of the carbon signals are indicative of their chemical environment, with the carbonyl carbon appearing significantly downfield.

Table 2: Predicted ¹H NMR and ¹³C NMR Chemical Shifts (δ) for this compound

| Position (Structure) | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| C=O (C2) | - | ~170 |

| -CH₂- (C3) | ~2.2-2.4 | ~30-32 |

| -CH₂- (C4) | ~1.7-1.9 | ~21-23 |

| -CH₂- (C5) | ~1.7-1.9 | ~21-23 |

| N-CH₂- (C6) | ~3.2-3.4 | ~48-50 |

| N-CH₂- (C1') | ~3.3-3.5 | ~45-47 |

| -CH₂- (C2') | ~1.6-1.8 | ~27-29 |

| -CH₂- (C3') | ~1.8-2.0 | ~28-30 |

| -CH₂-Cl (C4') | ~3.5-3.7 | ~43-45 |

Mass spectrometry (MS) is a crucial analytical technique used to determine the molecular weight and elemental composition of a compound. researchgate.net For this compound, high-resolution mass spectrometry (HRMS) would confirm its molecular formula, C₉H₁₆ClNO, by providing a highly accurate mass measurement of its molecular ion [M]⁺. guidechem.com

Electron ionization (EI) mass spectrometry would cause the molecule to fragment in a predictable manner. The fragmentation pattern provides additional structural information. Expected fragments would arise from the cleavage of the butyl chain and the opening of the piperidinone ring. For example, the mass spectrum of the parent compound, 2-piperidinone, shows characteristic peaks that can be used as a reference. nist.gov A key feature in the mass spectrum of this compound would be the isotopic pattern of the molecular ion, which would show two peaks ([M]⁺ and [M+2]⁺) in an approximate 3:1 ratio, characteristic of a compound containing one chlorine atom.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for monitoring the progress of a reaction, assessing the purity of the final product, and identifying any impurities or byproducts. d-nb.info In synthetic research involving this compound, LC-MS would be used to ensure the purity of the compound before its use in subsequent synthetic steps. guidechem.comd-nb.info

Analytical Method Development for Research Applications

Chromatographic Methods for Purity Analysis and Quantitative Determination in Synthetic Research

In the context of synthetic research, chromatographic techniques are indispensable for monitoring reaction progress, isolating products, and assessing the purity of synthesized compounds. High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool for these purposes due to its high resolution, sensitivity, and adaptability to a wide range of analytes.

A reversed-phase HPLC (RP-HPLC) method is proposed for the routine analysis of 1-(4-Chlorobutyl)piperidin-2-one. This approach is suitable for moderately polar compounds and is widely used in pharmaceutical and chemical analysis. The lactam functional group within the piperidin-2-one ring contains a carbonyl chromophore, which allows for ultraviolet (UV) detection at low wavelengths, typically around 210 nm.

Given the compound's structure, a C18 column is a suitable stationary phase, offering a good balance of hydrophobic retention and selectivity. The mobile phase composition is critical for achieving adequate retention and peak shape. A gradient elution using a mixture of water (often with a modifier like trifluoroacetic acid to improve peak shape) and a polar organic solvent such as acetonitrile (B52724) is a common starting point for method development.

A hypothetical, yet scientifically grounded, HPLC method for the analysis of this compound is presented below.

Table 1: Proposed HPLC Method Parameters

| Parameter | Value |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 70% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

| Diluent | Acetonitrile/Water (50:50, v/v) |

This method would be suitable for determining the purity of synthesized this compound and for its quantitative determination in reaction mixtures or as a final product. The use of a phosphoric acid buffer in the mobile phase helps to control the pH and ensure consistent ionization state of any acidic or basic impurities, leading to more reproducible retention times and better peak shapes.

Validation of Analytical Procedures for Intermediates and Research Compounds

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For research compounds and intermediates, validation ensures that the data generated are accurate and reliable. The validation of the proposed HPLC method for this compound would involve assessing several key parameters as defined by the International Council for Harmonisation (ICH) guidelines.

The following subsections describe the typical validation parameters and present hypothetical data to illustrate the expected performance of the method.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For this compound, this would be demonstrated by showing that there is no interference from starting materials, common reagents, or potential side-products at the retention time of the main peak. This is often assessed by analyzing a placebo (all components except the analyte) and by spiking the analyte with known impurities.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is typically determined by analyzing a series of solutions of the analyte at different concentrations. A linear relationship is expected between the peak area and the concentration.

Table 2: Linearity Data for this compound

| Concentration (µg/mL) | Peak Area (arbitrary units) |

| 10 | 120500 |

| 25 | 301500 |

| 50 | 602000 |

| 100 | 1205000 |

| 150 | 1808000 |

| Correlation Coefficient (r²) | 0.9998 |

The high correlation coefficient (r²) indicates a strong linear relationship between concentration and peak area over the tested range.

Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by the recovery of a known amount of analyte spiked into a sample matrix. For a research compound, accuracy can be assessed by analyzing a sample of known purity or by spiking a placebo with a known concentration of the analyte.

Table 3: Accuracy (Recovery) Data

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |

| 50 | 49.5 | 99.0 |

| 100 | 101.2 | 101.2 |

| 150 | 149.1 | 99.4 |

| Average Recovery (%) | 99.87 |

The results, typically expected to be within 98-102% for an active substance, demonstrate the accuracy of the method.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability and intermediate precision.

Repeatability (Intra-assay precision): This assesses the precision under the same operating conditions over a short interval of time. It is typically determined from a minimum of six measurements at 100% of the test concentration.

Intermediate Precision: This expresses the within-laboratory variations, such as different days, different analysts, or different equipment.

Table 4: Precision Data

| Parameter | Result (RSD %) | Acceptance Criteria (RSD %) |

| Repeatability (n=6) | 0.85 | ≤ 2.0 |

| Intermediate Precision (n=6) | 1.20 | ≤ 2.0 |

The low RSD values indicate that the method is precise.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Q & A

Q. What are the key synthetic routes for 1-(4-Chlorobutyl)piperidin-2-one, and how can reaction conditions be optimized?

this compound can be synthesized via multi-step processes involving alkylation, cyclization, and halogenation. A common approach involves:

- Alkylation : Introducing the 4-chlorobutyl group to a piperidin-2-one precursor under basic conditions (e.g., K₂CO₃ in DMF) .

- Cyclization : Using reagents like POCl₃ or PCl₃ to facilitate ring closure and stabilize intermediates .

- Halogenation : Chlorination at the butyl position using Cl₂ or chlorinating agents (e.g., SOCl₂) under controlled temperatures (0–25°C) .

Q. Optimization Strategies :

Q. What spectroscopic methods are recommended for structural characterization of this compound?

- NMR : ¹H and ¹³C NMR to confirm the piperidin-2-one ring and chlorobutyl substituent. Key signals include:

- FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretch), 600–800 cm⁻¹ (C-Cl stretch) .

- Mass Spectrometry : ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z ~217) .

Advanced Research Questions

Q. How does the chlorobutyl substituent influence the compound’s reactivity in nucleophilic substitution reactions?

The 4-chlorobutyl group enhances electrophilicity at the terminal carbon, enabling nucleophilic attacks (e.g., SN2 mechanisms). Key factors:

- Steric Effects : The linear butyl chain reduces steric hindrance compared to branched analogs, favoring substitution .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, improving reaction rates .

- Case Study : Substitution with amines (e.g., NH₃) yields 4-aminobutyl derivatives, useful in prodrug design .

Data Interpretation Tip : Compare kinetic data (e.g., rate constants) with computational models (DFT) to validate mechanistic hypotheses .

Q. What in vitro and in vivo models are suitable for evaluating the compound’s biological activity?

- In Vitro :

- In Vivo :

- Rodent Models : Carrageenan-induced paw edema for anti-inflammatory profiling .

- Toxicology : Acute toxicity studies (OECD 423) to determine LD₅₀ and organ-specific effects .

Experimental Design Note : Include positive controls (e.g., indomethacin for COX assays) and validate results via dose-response curves .

Q. How can discrepancies in reported biological activity data be resolved?

Contradictions often arise from:

- Purity Variations : Impurities >5% can skew bioactivity. Use HPLC (C18 column, MeOH:H₂O mobile phase) to verify purity ≥95% .

- Assay Conditions : Differences in pH, temperature, or cell lines. Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) .

- Structural Analogues : Compare with derivatives (e.g., 1-(4-Nitrophenyl)piperidin-2-one) to isolate substituent-specific effects .

Methodological Challenges

Q. What analytical techniques are critical for assessing stability under storage conditions?

- Accelerated Stability Testing :

- Long-Term Stability : Store at –20°C in amber vials with desiccants to prevent clumping and oxidation .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding affinities to targets like COX-2 or bacterial efflux pumps .

- QSAR Studies : Correlate substituent electronic properties (Hammett σ values) with antimicrobial IC₅₀ data .

Example : Introducing electron-withdrawing groups (e.g., –NO₂) at the phenyl position increases antibacterial potency by 30% compared to –OCH₃ analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.